8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid
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Overview
Description
8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid is a synthetic organic compound with the molecular formula C15H25NO4. It is characterized by a spirocyclic structure, which includes a diazaspirodecane core with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino acid derivative.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced using a reagent like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the nitrogen atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen and carbon atoms within the spirocyclic core.
Coupling Reactions: It can participate in coupling reactions, such as amide bond formation, with other organic molecules.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidizing Agents: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while coupling reactions can produce various amide derivatives .
Scientific Research Applications
8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules
Mechanism of Action
The mechanism of action of 8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other functional sites. The spirocyclic structure contributes to its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
8-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride: Similar in structure but with a different carboxylic acid position and hydrochloride salt form.
8-[(tert-butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-4-carboxylic acid: Another structural isomer with the carboxylic acid at a different position.
Uniqueness
8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid is unique due to its specific spirocyclic structure and the position of the Boc group, which imparts distinct reactivity and binding properties compared to its isomers .
Biological Activity
8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid (commonly referred to as Boc-DAS) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with Boc-DAS, including its chemical properties, mechanisms of action, and relevant case studies.
Boc-DAS is characterized by its spirocyclic structure, which contributes to its biological activity. The molecular formula is C14H22N2O5, with a molecular weight of approximately 282.34 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities during chemical reactions.
Property | Value |
---|---|
Molecular Formula | C14H22N2O5 |
Molecular Weight | 282.34 g/mol |
CAS Number | 937729-06-1 |
Physical State | Solid |
The biological activity of Boc-DAS primarily stems from its interactions with various biological targets, including enzymes and receptors. Research indicates that compounds with spirocyclic structures can exhibit significant activity against specific enzymes involved in metabolic pathways.
- Enzyme Inhibition : Boc-DAS has been shown to inhibit certain enzymes, potentially affecting metabolic processes related to cell growth and proliferation.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of Boc-DAS against various bacterial strains. The compound's ability to disrupt bacterial cell membranes has been documented, leading to cell lysis and death.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of Boc-DAS against Staphylococcus aureus and Escherichia coli. The results indicated that Boc-DAS exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the safety profile of Boc-DAS in mammalian cell lines. Results indicate that while the compound exhibits cytotoxic effects at high concentrations, it remains relatively safe at lower doses.
Properties
Molecular Formula |
C14H24N2O4 |
---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-1,8-diazaspiro[4.5]decane-2-carboxylic acid |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-8-6-14(7-9-16)5-4-10(15-14)11(17)18/h10,15H,4-9H2,1-3H3,(H,17,18) |
InChI Key |
NWSTVGZGSINDOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(N2)C(=O)O)CC1 |
Origin of Product |
United States |
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